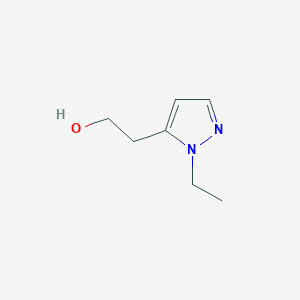
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown that derivatives of 1H-pyrazole, synthesized through various chemical reactions, exhibit significant antimicrobial properties. For example, certain 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives were evaluated against common pathogenic bacteria, demonstrating antibacterial activity comparable to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Metal Complex Formation and Characterization
The structural versatility of pyrazole-based compounds allows for the formation of complex metal structures. Studies have detailed the synthesis of platinum(IV) complexes with α,ω-bis(pyrazol-1-yl) alkanediyl ligands, demonstrating their potential in material science and catalysis (Kelly et al., 2008). Another study focused on synthesizing mono- and multinuclear complexes by tailoring hydrogen bond patterns starting from a simple pyrazole-derived 1,2-amino alcohol (Seubert et al., 2011).
Catalytic Properties
Pyrazole-based compounds have shown potential as catalysts in polymerization reactions. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes were utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide, displaying efficiency under solvent-free conditions and low CO2 pressure (Matiwane et al., 2020).
Ligand Decomposition and Complexation
Investigations into the stability and reactivity of pyrazole-based ligands have revealed interesting decomposition reactions and the formation of low-symmetry metal complexes. These findings suggest applications in designing novel coordination compounds with specific structural and functional properties (Cubanski et al., 2013).
Store-Operated Calcium Entry (SOCE) Inhibition
A study on novel series of pyrazole SKF-96365 analogues highlighted their potential as SOCE inhibitors, showing promising effects on calcium release and store-operated calcium entry in cell lines, which could be significant for various biomedical applications (Dago et al., 2018).
Wirkmechanismus
Target of Action
It is structurally similar to 2-amino-5-[3-(1-ethyl-1h-pyrazol-5-yl)-1h-pyrrolo[2,3-b]pyridin-5-yl]-n,n-dimethylbenzamide, which targets the tyrosine-protein kinase abl1 in humans .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and induce conformational changes, thereby modulating the protein’s activity .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5,10H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGKGIESGTCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)




